(3-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone
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Overview
Description
Molecular Structure Analysis
The molecular weight of the compound is399.85
. The exact mass and the monoisotopic mass are 444.05972 g/mol
. The compound has 1
hydrogen bond donor count and 5
hydrogen bond acceptor count . The rotatable bond count is 4
. The topological polar surface area is 71.1 Ų
. Physical and Chemical Properties Analysis
The compound has a complexity of526
. The XLogP3-AA is 3.8
, which is a measure of the compound’s lipophilicity. The compound is covalently bonded and has a heavy atom count of 28
.
Scientific Research Applications
Potential in Pain Management and Antidepressant Activity
One of the most notable applications of compounds with similar structures to (3-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone is in the field of pain management and as potential antidepressants. The compound F 13640, which shares a part of its chemical structure with the compound , has been reported to produce long-term analgesia in rodent models of chronic nociceptive and neuropathic pain. It has shown to preempt allodynia following spinal cord injury, suggesting a possible application in managing pathological pain (Colpaert et al., 2004). Additionally, derivatives of 2-pyridinemethylamine, closely related in structure, have shown enhanced and long-lasting 5-HT1A agonist activity, indicating potential as orally active antidepressants (Vacher et al., 1999).
Structural and Conformational Studies
Research into similar compounds has also focused on their crystal structure and density functional theory (DFT) studies. For instance, studies have been conducted on boric acid ester intermediates with benzene rings, revealing insights into their molecular structures and physicochemical properties (Huang et al., 2021). Such structural analyses are crucial for understanding the chemical behavior and potential reactivity of this compound in various environments.
Molecular Interaction and Bioactivity
The detailed study of molecular interactions, as observed in cannabinoids and their antagonists, provides a framework for understanding how similar compounds might interact with biological receptors. For instance, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1), a cannabinoid receptor antagonist, has been analyzed for its conformational behavior and molecular interaction with the CB1 cannabinoid receptor, suggesting avenues for the exploration of this compound in similar contexts (Shim et al., 2002).
Mechanism of Action
Target of Action
The primary targets of this compound, also known as Ohtuvayre (ensifentrine), are the enzymes phosphodiesterase 3 and phosphodiesterase 4 (PDE3 and PDE4) . These enzymes play a crucial role in the regulation of intracellular levels of cyclic nucleotides, which are important secondary messengers in cells.
Mode of Action
Ohtuvayre acts as a selective dual inhibitor of PDE3 and PDE4 . By inhibiting these enzymes, it prevents the breakdown of cyclic nucleotides, leading to an increase in their intracellular levels. This results in bronchodilation and non-steroidal anti-inflammatory effects .
Biochemical Pathways
The inhibition of PDE3 and PDE4 affects multiple biochemical pathways. The increased levels of cyclic nucleotides can lead to the relaxation of smooth muscle in the airways, resulting in bronchodilation. Additionally, the anti-inflammatory effects are likely due to the inhibition of inflammatory cell activation and cytokine production .
Pharmacokinetics
It is known that ohtuvayre is delivered directly to the lungs through a standard jet nebulizer . This method of administration allows for a high local concentration of the drug in the lungs, potentially improving its bioavailability and efficacy.
Result of Action
The combined bronchodilator and anti-inflammatory effects of Ohtuvayre can help alleviate the symptoms of chronic obstructive pulmonary disease (COPD). It has been approved for the maintenance treatment of COPD in adult patients . Clinical trials have demonstrated its benefits both alone and when used with other maintenance therapies .
Properties
IUPAC Name |
[3-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-[4-(4-fluorophenyl)-1H-pyrrol-2-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClFN3O2/c22-18-12-24-8-7-20(18)28-17-2-1-9-26(13-17)21(27)19-10-15(11-25-19)14-3-5-16(23)6-4-14/h3-8,10-12,17,25H,1-2,9,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMGKSSYZNNJLBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=CN2)C3=CC=C(C=C3)F)OC4=C(C=NC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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